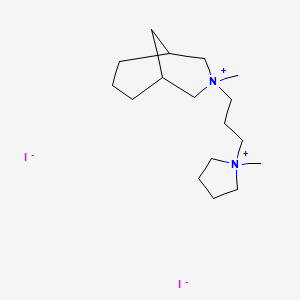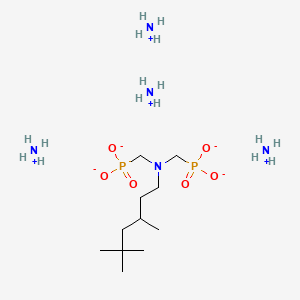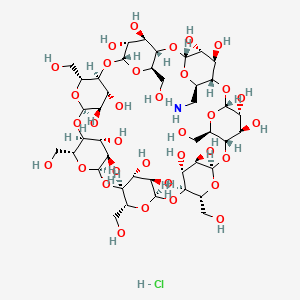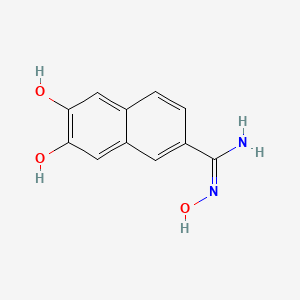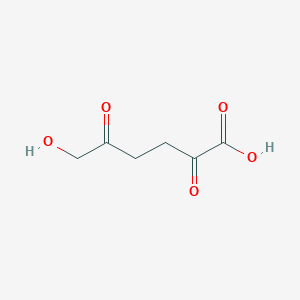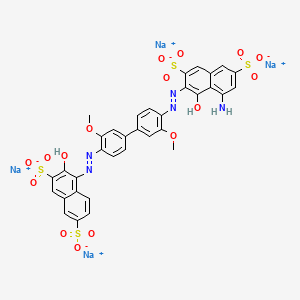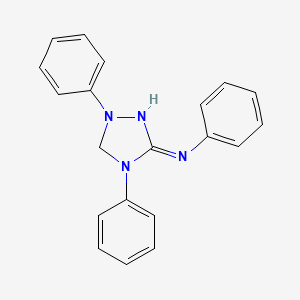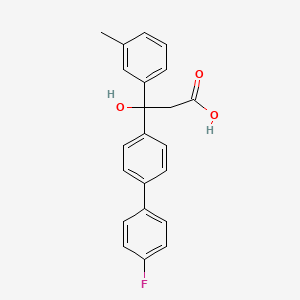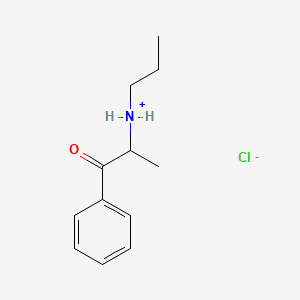
1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The diazo group is introduced through diazotization, which involves the reaction of an amine with nitrous acid.
- This step requires careful control of temperature and pH to ensure the stability of the diazo compound.
Attachment of Hydroxyphenyl Group:
- The hydroxyphenyl group is introduced through a coupling reaction, often using a phenol derivative and a suitable coupling agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- typically involves multiple steps, including the formation of the naphthalenesulfonamide core, the introduction of the diazo group, and the attachment of the hydroxyphenyl group. Common synthetic routes may include:
-
Formation of Naphthalenesulfonamide Core:
- Starting with naphthalene, sulfonation is carried out using sulfuric acid to introduce the sulfonamide group.
- The resulting naphthalenesulfonic acid is then converted to the sulfonamide derivative using ammonia or an amine.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction:
- Reduction reactions can convert the diazo group to an amine or other reduced forms.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
-
Substitution:
- The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
- Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogens, alkylating agents, nucleophiles, varying temperatures and solvents.
Major Products Formed:
- Oxidized derivatives (e.g., sulfonic acids)
- Reduced derivatives (e.g., amines)
- Substituted products with various functional groups
Scientific Research Applications
1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonamide and diazo groups.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug discovery and development for the design of new pharmaceuticals.
-
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- involves its interaction with molecular targets and pathways. The compound can:
-
Inhibit Enzymes:
- Bind to the active site of enzymes, blocking their activity.
- Interfere with enzyme-substrate interactions, leading to reduced catalytic efficiency.
-
Modulate Signaling Pathways:
- Affect cellular signaling pathways by interacting with receptors or signaling molecules.
- Alter gene expression and protein synthesis through its effects on transcription factors.
-
Induce Cellular Responses:
- Trigger cellular responses such as apoptosis or cell cycle arrest.
- Influence cellular metabolism and energy production.
Comparison with Similar Compounds
1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- can be compared with other similar compounds, such as:
-
Naphthalenesulfonamides:
- Similar structure but lacking the diazo or hydroxyphenyl groups.
- Used in similar applications but with different reactivity and properties.
-
Diazo Compounds:
- Contain the diazo group but may have different core structures.
- Employed in various synthetic and research applications.
-
Hydroxyphenyl Derivatives:
- Include the hydroxyphenyl group but with different substituents.
- Utilized in the study of phenolic compounds and their reactivity.
Uniqueness:
- The combination of naphthalenesulfonamide, diazo, and hydroxyphenyl groups in a single molecule provides unique reactivity and versatility.
- The compound’s ability to undergo diverse chemical reactions and its potential applications in multiple fields make it a valuable research tool and industrial chemical.
Properties
CAS No. |
67389-43-9 |
|---|---|
Molecular Formula |
C16H11N3O4S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-diazonio-5-[(4-hydroxyphenyl)sulfamoyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4S/c17-18-14-9-8-12-13(16(14)21)2-1-3-15(12)24(22,23)19-10-4-6-11(20)7-5-10/h1-9,17,21H |
InChI Key |
NDPMPBXUADOJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


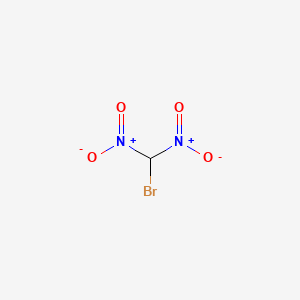

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
